molecular formula C23H28N4O4S B2546992 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1323310-04-8

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2546992
CAS RN: 1323310-04-8
M. Wt: 456.56
InChI Key: PLVFWMKPJQAQPL-UHFFFAOYSA-N
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Description

The compound "4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a piperazine and piperidine scaffold, which are common in pharmaceuticals, and has additional functional groups that could interact with various biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity was reported, where substituting the benzamide with a bulky moiety significantly increased activity . Similarly, the synthesis of benzyloxyphenyl piperidine-4-carboxamides as dual-function antithrombotic drugs was described, with specific modifications enhancing the potency against factor Xa and platelet aggregation . These studies suggest that the synthesis of our compound would involve strategic placement of functional groups to enhance biological activity.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the study of organic crystal engineering with 1,4-piperazine-2,5-diones revealed different hydrogen-bonding networks in polymorphic crystalline forms, which could be used as models for solution aggregation . This implies that the molecular structure of our compound, particularly the arrangement of hydrogen bonds and other intermolecular interactions, would be critical in determining its properties and potential applications.

Chemical Reactions Analysis

The reactivity of piperazine and piperidine derivatives can be tailored for specific biological targets. N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines, for example, have been discovered as potent factor Xa inhibitors, with the introduction of specific side chains enhancing binding affinity . This suggests that the chemical reactivity of our compound could be optimized to target specific enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structural components. Novel (4-piperidinyl)-piperazines with fluorine-substituted tert-butoxycarbonyl groups have shown potent inhibitory activities and stability, indicating that the introduction of specific substituents can enhance the desired properties . Similarly, the antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was found to be influenced by the basic ring system and substituents . These findings suggest that the physical and chemical properties of our compound would be key to its pharmacological profile.

Scientific Research Applications

Analogous Compounds in Medicinal Chemistry

Compounds with structural similarities, particularly those containing piperazine and carboxamide functionalities, have been extensively studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. For instance:

  • Antiviral and Antimicrobial Activities : Urea and thiourea derivatives of piperazine have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities, indicating the potential of piperazine derivatives in developing antiviral and antibacterial agents (Reddy et al., 2013).

  • Anti-inflammatory and Analgesic Agents : Benzodifuranyl derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, demonstrating the versatile applications of structurally complex compounds in addressing inflammation and pain (Abu‐Hashem et al., 2020).

  • Antipsychotic Agents : Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, highlighting the interest in piperazine and carboxamide derivatives for central nervous system disorders (Norman et al., 1996).

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, structure, reactivity, biological activity, and toxicity. This could involve a variety of experimental techniques, including synthetic chemistry, spectroscopy, crystallography, and biological assays .

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c28-22(18-5-7-27(8-6-18)23(29)24-21-2-1-13-32-21)26-11-9-25(10-12-26)15-17-3-4-19-20(14-17)31-16-30-19/h1-4,13-14,18H,5-12,15-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFWMKPJQAQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

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